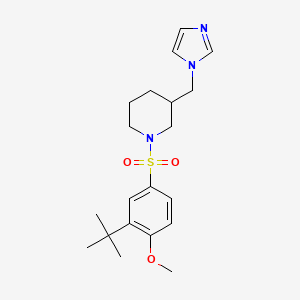
Cysteine protease inhibitor-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cysteine protease inhibitor-2 is a compound that inhibits the activity of cysteine proteases. Cysteine proteases are enzymes that play crucial roles in various biological processes, including protein degradation, immune response, and cell death. By inhibiting these enzymes, this compound can regulate these processes and has potential therapeutic applications in treating diseases such as cancer, arthritis, and parasitic infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cysteine protease inhibitor-2 typically involves the use of organic synthesis techniques. One common method is the reaction of a suitable amine with a carbonyl compound to form an imine, followed by reduction to yield the desired inhibitor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization or chromatography to obtain the pure compound .
化学反応の分析
Types of Reactions
Cysteine protease inhibitor-2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
科学的研究の応用
Cysteine protease inhibitor-2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme mechanisms and to develop new synthetic methods.
Biology: Used to investigate the role of cysteine proteases in various biological processes, including apoptosis and immune response.
Medicine: Potential therapeutic applications in treating diseases such as cancer, arthritis, and parasitic infections.
Industry: Used in the development of new drugs and as a biocatalyst in industrial processes
作用機序
Cysteine protease inhibitor-2 exerts its effects by binding to the active site of cysteine proteases, thereby preventing the enzymes from interacting with their substrates. This inhibition can occur through various mechanisms, including competitive inhibition, where the inhibitor competes with the substrate for binding to the active site, and allosteric inhibition, where the inhibitor binds to a different site on the enzyme, causing a conformational change that reduces the enzyme’s activity .
類似化合物との比較
Cysteine protease inhibitor-2 can be compared with other similar compounds, such as:
Cystatin: A natural inhibitor of cysteine proteases found in human tissues.
E-64: A synthetic inhibitor that irreversibly binds to the active site of cysteine proteases.
Leupeptin: A microbial inhibitor that inhibits both cysteine and serine proteases
Uniqueness
This compound is unique in its ability to selectively inhibit specific cysteine proteases, making it a valuable tool for studying these enzymes and developing targeted therapies .
特性
分子式 |
C13H5N5O |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
9-nitroso-1H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C13H5N5O/c14-5-9-10(6-15)17-13-11(16-9)7-3-1-2-4-8(7)12(13)18-19/h1-4,17H |
InChIキー |
NZZBELYNMRINCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C2=NC(=C(N3)C#N)C#N)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)
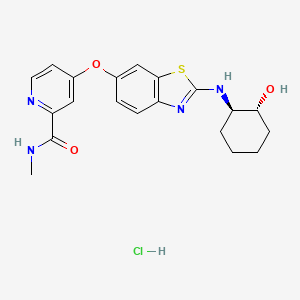
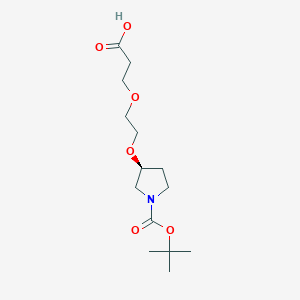
![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
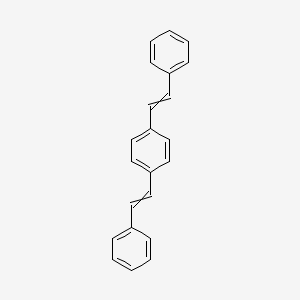
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)
![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)
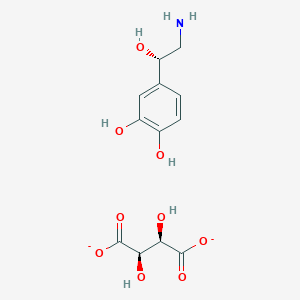
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)
![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
